molecular formula C17H14F3N3OS B2448540 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide CAS No. 1251680-43-9

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2448540
CAS No.: 1251680-43-9
M. Wt: 365.37
InChI Key: OBHCEBFUNAWFMD-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrole ring, a thiazole ring, and a trifluoromethyl benzyl group, making it a versatile molecule for various applications.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-11-14(25-16(22-11)23-8-4-5-9-23)15(24)21-10-12-6-2-3-7-13(12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHCEBFUNAWFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxylic Acid

The Hantzsch thiazole synthesis involves cyclocondensation of a thiourea derivative and an α-bromo ketone. For this target:

  • Thiourea precursor : N-(1H-Pyrrol-1-yl)-N'-methylthiourea is prepared by reacting 1H-pyrrol-1-amine with methyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C.
  • α-Bromo ketone : Ethyl 2-bromoacetoacetate introduces the methyl and ester groups.

Reaction conditions : Refluxing the thiourea and α-bromo ketone in ethanol for 6–8 hours yields methyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate. Hydrolysis with 2M NaOH in THF/water (1:1) at 60°C for 3 hours converts the ester to the carboxylic acid.

Step Reagents/Conditions Yield Purity
1 Ethanol, reflux 78% 95%
2 NaOH, THF/water 92% 98%

Amide Coupling with 2-(Trifluoromethyl)Benzylamine

The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF). Reaction with 2-(trifluoromethyl)benzylamine (synthesized via tin(II) chloride reduction of 1-(azidomethyl)-2-(trifluoromethyl)benzene) affords the final product.

Key data :

  • Coupling time: 12 hours at room temperature.
  • Yield: 85% after purification by column chromatography.
  • Purity (HPLC): >99%.

Solid-Phase Synthesis with On-Resin Cyclization

Resin Functionalization and Thiazole Formation

A Wang resin is functionalized via reductive amination with 4-formyl-3-methoxy phenoxy groups to prevent isomerization. The thiourea intermediate is generated by treating the resin with 1H-pyrrol-1-amine and carbon disulfide. Cyclization with ethyl 2-bromoacetoacetate in DMF at 50°C forms the thiazole core.

Amide Bond Formation and Cleavage

The resin-bound thiazole-5-carboxylate is coupled with 2-(trifluoromethyl)benzylamine using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). Cleavage with trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:9) releases the product.

Parameter Value
Cyclization yield 82%
Coupling efficiency 90%
Final purity 97% (LC-MS)

Thiourea-Acetylenedicarboxylate Condensation

Thiazole Ring Formation

Adapting SciELO Chile’s methodology, N-(1H-pyrrol-1-yl)-N'-methylthiourea reacts with dimethyl acetylenedicarboxylate in ethanol under reflux. The reaction proceeds via nucleophilic sulfur attack, H-transfer, and cyclization to form dimethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5,5-dicarboxylate.

Selective Aminolysis

Selective aminolysis of one ester group with 2-(trifluoromethyl)benzylamine in methanol at 60°C for 8 hours yields the mono-carboxamide. The second ester is hydrolyzed with LiOH.

Comparative performance :

  • Overall yield: 70% (two steps).
  • Side products: <5% (di-hydrolysis byproduct).

Analytical and Process Comparison

Yield and Scalability

Method Overall Yield Scalability Key Limitation
Hantzsch 65% High Multi-step purification
Solid-Phase 75% Moderate Resin cost
Condensation 58% Low Selective aminolysis

Green Chemistry Metrics

  • Atom economy : Hantzsch (82%) > Solid-phase (78%) > Condensation (70%).
  • Solvent choice : Ethanol (Hantzsch, Condensation) outperforms DMF (Solid-phase) in environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a pyrrole ring, a thiazole ring, and a trifluoromethyl benzyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Biological Activity

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C17H14F3N3OSC_{17}H_{14}F_3N_3OS, with a molecular weight of approximately 365.4 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing thiazole moieties often exhibit a range of biological activities, including:

  • Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation. The presence of electron-donating groups in their structure enhances their cytotoxic effects against various cancer cell lines.
  • Anticonvulsant Properties : Some thiazole-containing compounds demonstrate significant anticonvulsant activity, likely due to their ability to modulate neurotransmitter release and neuronal excitability.

Biological Activity Overview

Activity TypeDescriptionReferences
Antitumor Exhibits cytotoxic effects against cancer cell lines such as HT-29 and Jurkat cells.
Anticonvulsant Demonstrates potential in reducing seizure activity in animal models.
Antimicrobial Shows inhibitory effects against bacterial strains, particularly Staphylococcus aureus.

Case Studies

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of various thiazole derivatives, including the target compound, on cancer cell lines. The results indicated that the compound had an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, suggesting potent antitumor properties .
  • Anticonvulsant Effects :
    • In a controlled study using animal models, the compound demonstrated marked anticonvulsant effects during induced seizures. The mechanism was attributed to modulation of GABAergic transmission .
  • Antimicrobial Activity :
    • Testing against bacterial strains revealed that the compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential compared to common antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Pyrrole Moiety : Contributes to the overall stability and reactivity of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide?

  • Answer : The synthesis of thiazole-pyrrole hybrids typically involves multi-step reactions. Key steps include:

  • Condensation reactions : Use of 2-aminothiazole derivatives with activated carbonyl groups under reflux in solvents like glacial acetic acid or DMF.
  • Functionalization : Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in DMF) .
  • Catalytic optimization : Palladium or copper catalysts may enhance yield in cross-coupling steps for aryl-thiazole linkages .
    • Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .

Q. How can analytical techniques validate the structure and purity of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm, trifluoromethyl signals at δ 4.2–4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z).
  • Elemental analysis : Compare experimental vs. theoretical C, H, N, S, and F content (discrepancies >0.3% indicate impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data for this compound?

  • Answer : Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation strategies include:

  • Recrystallization : Use ethanol or ethyl acetate to remove residual solvents .
  • Dynamic vacuum drying : Remove adsorbed moisture before analysis.
  • Alternative techniques : Supplement with X-ray crystallography to confirm molecular packing and stoichiometry .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for target-specific applications?

  • Answer : Focus on modular substitutions:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP optimization via Hansch analysis) .
  • Pyrrole-thiazole core : Modulate electronic properties by introducing electron-withdrawing/donating groups (e.g., –NO₂ or –OCH₃) to improve binding affinity .
  • Benzyl moiety : Replace with heteroaromatic rings (e.g., pyridine) to reduce cytotoxicity .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Answer : Use computational reaction path searching (e.g., quantum chemical calculations) to predict optimal:

  • Solvent systems : Polar aprotic solvents (DMF, DMSO) for SNAr reactions .
  • Catalysts : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings .
  • Temperature gradients : Stepwise heating (50°C → 80°C) to suppress side reactions .

Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?

  • Answer : Prioritize target-specific assays:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination .
  • Cellular uptake : LC-MS quantification in cell lysates to assess permeability .
  • Protein binding : Surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Answer : Co-crystallize with target proteins (e.g., kinases) to:

  • Identify binding poses : Compare with docking simulations (e.g., AutoDock Vina) .
  • Validate stereochemistry : Confirm dihedral angles of the thiazole-pyrrole system .

Q. What methods mitigate challenges in handling trifluoromethyl groups during synthesis?

  • Answer : Address hydrolytic instability and steric hindrance via:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for –CF₃ during acidic/basic steps .
  • Low-temperature reactions : Maintain –78°C for Grignard additions to minimize decomposition .

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Answer : Integrate computational modeling with experimental

  • Molecular dynamics : Simulate binding dynamics to refine SAR .
  • Machine learning : Train models on bioactivity datasets to predict off-target effects .
  • High-throughput screening : Prioritize analogs with favorable ADMET profiles .

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